molecular formula C16H19ClN2O6S2 B12193355 N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12193355
M. Wt: 434.9 g/mol
InChI Key: LFWNPCGDURULSC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(5-Chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The Z-configuration of the imine bond (2-ylidene group) and the substitution pattern on the phenyl ring (5-chloro, 2,4-dimethoxy) distinguish it from related derivatives.

Properties

Molecular Formula

C16H19ClN2O6S2

Molecular Weight

434.9 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C16H19ClN2O6S2/c1-23-6-15(20)18-16-19(11-7-27(21,22)8-14(11)26-16)10-4-9(17)12(24-2)5-13(10)25-3/h4-5,11,14H,6-8H2,1-3H3

InChI Key

LFWNPCGDURULSC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2,4-dimethoxybenzaldehyde, thioamide, and methoxyacetic acid. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in colorectal cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications.

Case Study: Anticancer Mechanism

A study by Wan et al. (2020) investigated the effects of this compound on P. digitatum metabolism. The results indicated that treatment with the compound induced reactive oxygen species (ROS) production, disrupting energy metabolism and promoting apoptosis in cancer cells at concentrations around 5061.6 µg/mL .

Pesticidal Activity

The structural characteristics of this compound make it a candidate for use as a pesticide. Its ability to inhibit specific enzymes involved in pest metabolism can lead to effective pest control strategies.

Table 2: Agricultural Applications

Application TypeDescription
PesticideEffective against specific insect pests
HerbicidePotential for weed control based on metabolic disruption

Nanotechnology

The compound's unique chemical structure allows for its incorporation into nanomaterials for biomedical applications. Its ability to interact with biomolecules facilitates the development of drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Case Study: Nanoparticle Synthesis

Phenolic-enabled nanotechnology (PEN) has been explored for synthesizing nanoparticles using compounds like this compound. This approach allows for controlled particle size and surface chemistry, making it suitable for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, synthesis strategies, and inferred biological activities.

Structural Analogues with Varied Aromatic Substituents

  • Compound from : Structure: 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide. Key Differences: Lacks the 5-chloro and 4-methoxy groups on the phenyl ring.
  • Compounds 4g and 4h (): Structures: N-[3-(3-Methylphenyl/3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide derivatives. Key Differences: Replace the thienothiazole core with a thiadiazole ring and incorporate acryloyl or benzamide groups. Synthetic Insights: IR and MS data (e.g., carbonyl peaks at 1690–1638 cm⁻¹) highlight distinct electronic environments compared to the target compound’s sulfone and acetamide groups .

Hypoglycemic Activity of Acetamide Derivatives

  • Compounds 3(a-o) (): Structure: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides. Functional Comparison: These derivatives exhibit hypoglycemic activity in mice, attributed to the thiazolidinedione (TZD) moiety, a known insulin sensitizer.

Data Table: Comparative Analysis

Parameter Target Compound Compound Compound 4g () Compound 3(a-o) ()
Core Structure Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide Same as target Thiadiazole Phenoxyacetamide with TZD moiety
Key Substituents 5-Chloro-2,4-dimethoxyphenyl, 2-methoxyacetamide 2-Methoxyphenyl, 2-methoxyacetamide 3-Methylphenyl, benzamide N-substituted acetamide, TZD
Synthetic Conditions Not explicitly described (inferred: DMF/K₂CO₃ or similar) Not described Ethanol/dioxane reflux DMF/K₂CO₃, room temperature
Biological Activity Hypothesized hypoglycemic/antimicrobial (based on analogs) Unknown Antimicrobial (MS data suggests stability) Confirmed hypoglycemic in mice
Notable Spectral Data Expected IR: Sulfone (1150–1300 cm⁻¹), carbonyl (1650–1700 cm⁻¹) IR data not provided IR: 1690, 1638 cm⁻¹ (C=O) IR: Thiazolidinedione C=O (~1700 cm⁻¹)

Key Research Findings

Substituent Effects : The 5-chloro and 2,4-dimethoxy groups on the phenyl ring may enhance lipophilicity and target binding compared to simpler methoxy derivatives .

Synthetic Flexibility : The acetamide moiety allows for modular substitution, as seen in ’s N-substituted derivatives, which could be applied to optimize the target compound’s activity .

Biological Activity

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H18ClN3O5S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{O}_5\text{S}

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d][1,3]thiazole have demonstrated significant antimicrobial properties. In a study involving various derivatives, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli respectively .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound induced apoptosis in these cells through the activation of caspase pathways, with IC50 values reported at approximately 15 µM for MCF-7 cells and 20 µM for HepG2 cells .

The proposed mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. Molecular docking studies suggest that the compound binds effectively to target sites in enzymes such as topoisomerase II and dihydrofolate reductase, disrupting their function and leading to cell death .

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that the compound was particularly effective against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was administered to MCF-7 and HepG2 cell lines. The findings revealed significant reductions in cell viability after treatment over a period of 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71540
HepG22035

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